Cas no 1421026-73-4 ((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
![(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol structure](https://ja.kuujia.com/scimg/cas/1421026-73-4x500.png)
(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- (R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
- (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
-
- インチ: 1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1
- InChIKey: UKZGVQVXYGPVKG-MRVPVSSYSA-N
- ほほえんだ: S1C2C=CC(=CC=2N=C1N1CC[C@H](C1)O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 338
- トポロジー分子極性表面積: 110
(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301074-500mg |
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol |
1421026-73-4 | 95% | 500mg |
$480 | 2021-06-17 | |
Chemenu | CM301074-500mg |
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol |
1421026-73-4 | 95% | 500mg |
$*** | 2023-03-31 |
(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-olに関する追加情報
Recent Advances in the Study of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol (CAS: 1421026-73-4)
The compound (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol (CAS: 1421026-73-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the role of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol as a promising scaffold for the development of novel kinase inhibitors. Its unique structural features, including the nitrobenzothiazole moiety and the chiral pyrrolidine ring, contribute to its high binding affinity and selectivity towards specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression.
In addition to its kinase inhibitory properties, (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol has shown potential as a modulator of protein-protein interactions (PPIs). A recent preprint on bioRxiv revealed that this compound can disrupt the interaction between certain oncogenic proteins and their binding partners, thereby inhibiting tumor growth in preclinical models. This finding opens new avenues for the development of PPI-targeted therapies, which have traditionally been challenging to design.
The synthetic routes for (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable, enantioselective synthesis of this compound with improved yield and purity. This advancement is particularly significant for large-scale production and future clinical development.
Pharmacokinetic studies of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol have revealed favorable drug-like properties, including good oral bioavailability and metabolic stability. However, some challenges remain, such as its moderate blood-brain barrier penetration, which may limit its application in central nervous system disorders. Ongoing structure-activity relationship (SAR) studies aim to address these limitations while maintaining the compound's therapeutic efficacy.
Looking ahead, (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol represents a versatile chemical scaffold with multiple therapeutic applications. Its dual functionality as both a kinase inhibitor and PPI modulator makes it particularly valuable for polypharmacology approaches. Future research directions may include the development of prodrug formulations to enhance its pharmacokinetic profile and the exploration of its potential in combination therapies.
1421026-73-4 ((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol) 関連製品
- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)
- 2228437-72-5(2-5-(4-fluorophenyl)furan-2-ylethane-1-sulfonyl chloride)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 338777-54-1(2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile)
- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)
- 1184193-90-5(1-(2,2-Difluoroethyl)-1h-indol-5-amine)
- 929372-92-9((2Z)-2-(4-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 1257641-06-7(2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)




